

# Magnetic Properties of Cobalt(II) Chloride Complexes: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Cobalt chloride ( $\text{CoCl}_2$ )

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This guide provides a comprehensive overview of the magnetic properties of cobalt(II) chloride complexes, focusing on the interplay between their structure, electronic configuration, and magnetic behavior. Cobalt(II) complexes are of significant interest in various fields, including catalysis, materials science, and bioinorganic chemistry, due to their diverse coordination geometries and accessible oxidation states. Their magnetic properties, arising from the unpaired electrons in the 3d orbitals of the  $\text{Co(II)}$  ion, are a key characteristic for understanding their reactivity and potential applications.

## Theoretical Background: Electronic Structure and Magnetism of $\text{Co(II)}$

The cobalt(II) ion has a  $d^7$  electronic configuration. In the presence of a ligand field, the five degenerate d-orbitals split into two or more energy levels. The manner of this splitting is determined by the coordination geometry of the complex, which in turn dictates the distribution of the seven d-electrons and, consequently, the number of unpaired electrons. This directly influences the magnetic properties of the complex.

The magnetic moment ( $\mu$ ) of a complex is a measure of its interaction with a magnetic field and is primarily determined by the number of unpaired electrons ( $n$ ). The spin-only magnetic moment ( $\mu_{\text{so}}$ ) can be calculated using the following formula:

$$\mu_{\text{so}} = \sqrt{n(n+2)} \text{ B.M.}$$

where B.M. stands for Bohr Magnetons, the unit of magnetic moment. For a  $d^7$  ion like Co(II), two main spin states are possible:

- High-spin ( $S = 3/2$ ): Occurs in weak ligand fields where the crystal field splitting energy ( $\Delta$ ) is smaller than the electron pairing energy ( $P$ ). This results in three unpaired electrons ( $n=3$ ), leading to a theoretical spin-only magnetic moment of  $\sqrt{15} \approx 3.87 \text{ B.M.}$ [\[1\]](#)
- Low-spin ( $S = 1/2$ ): Occurs in strong ligand fields where  $\Delta > P$ . This forces the electrons to pair up, resulting in one unpaired electron ( $n=1$ ), and a theoretical spin-only magnetic moment of  $\sqrt{3} \approx 1.73 \text{ B.M.}$

Experimentally observed magnetic moments often deviate from the spin-only values due to contributions from orbital angular momentum. This is particularly significant for Co(II) complexes, where the ground electronic state can have orbital degeneracy.

## Octahedral Complexes

In an octahedral ligand field, the d-orbitals split into a lower energy  $t_{2g}$  set and a higher energy  $e_g$  set. For a  $d^7$  configuration, the high-spin state is  $t_{2g}^5e_g^2$  ( $n=3$ ), and the low-spin state is  $t_{2g}^6e_g^1$  ( $n=1$ ). High-spin octahedral Co(II) complexes typically exhibit magnetic moments in the range of 4.7 to 5.2 B.M., significantly higher than the spin-only value due to a large orbital contribution from the triply degenerate  ${}^4T_{1g}$  ground state.[\[2\]](#)[\[3\]](#) Low-spin octahedral Co(II) complexes are less common but have magnetic moments closer to the spin-only value for one unpaired electron.

## Tetrahedral Complexes

In a tetrahedral ligand field, the d-orbital splitting is inverted and smaller than in an octahedral field ( $\Delta_{\text{tet}} \approx 4/9 \Delta_{\text{oct}}$ ). As a result, tetrahedral Co(II) complexes are almost exclusively high-spin, with an electronic configuration of  $e^4t_2^3$  ( $n=3$ ).[\[4\]](#)[\[5\]](#) The ground state for tetrahedral Co(II) is  ${}^4A_2$ , which is orbitally non-degenerate. Consequently, the orbital contribution to the magnetic moment is smaller than in octahedral complexes. Experimental magnetic moments for tetrahedral Co(II) complexes typically fall in the range of 4.3 to 4.7 B.M.[\[2\]](#)[\[6\]](#)

## Data Presentation: Magnetic Moments of Selected Cobalt(II) Chloride Complexes

The following tables summarize the experimental magnetic moments for a variety of cobalt(II) chloride complexes with different ligands and coordination geometries.

Table 1: Magnetic Moments of Tetrahedral Cobalt(II) Chloride Complexes

Complex	Ligand(s)	Experimental Magnetic Moment ( $\mu_{\text{eff}}$ ) [B.M.]	Reference(s)
$[\text{CoCl}_4]^{2-}$	Chloride	4.59	[7]
$\text{CoCl}_2(\text{PPh}_3)_2$	Triphenylphosphine	4.3 - 4.7 (Typical Range)	[8][9]
$\text{CoCl}_2(\text{pyridine})_2$	Pyridine	4.42	[10]
$\text{CoCl}_2(\text{dpp-BIAN})$	1,2-bis(2,6-diisopropylphenylimino)acenaphthene	2.93	[11]

Table 2: Magnetic Moments of Octahedral and Other Cobalt(II) Chloride Complexes

Complex	Ligand(s)	Coordination Geometry	Experimental Magnetic Moment ( $\mu_{\text{eff}}$ ) [B.M.]	Reference(s)
[CoCl <sub>2</sub> (pyz)] <sub>n</sub>	Pyrazine	Octahedral	Paramagnetic (Ferromagnetic chains)	[12]
[CoCl <sub>2</sub> (pyz) <sub>2</sub> ] <sub>n</sub>	Pyrazine	Octahedral	Purely Paramagnetic	[12]
[Co(L)Br] <sup>+</sup>	Pyridine-based macrocycle	Distorted Octahedral/Trigonal Prismatic	Exhibits magnetic anisotropy	[13][14]
[Co(L)(NCS) <sub>2</sub> ]	Pyridine-based macrocycle	Distorted Octahedral/Trigonal Prismatic	Field-induced Single-Molecule Magnet	[13][14]

## Experimental Protocols for Magnetic Susceptibility Measurement

The determination of the magnetic properties of cobalt(II) chloride complexes relies on accurate measurement of their magnetic susceptibility. Two common methods are the Gouy balance and the Evans NMR method.

### Gouy Balance Method

The Gouy balance measures the apparent change in mass of a sample when it is placed in a magnetic field.[1][12][13][15]

Methodology:

- **Sample Preparation:** The solid complex is finely ground to ensure homogeneity and packed uniformly into a cylindrical Gouy tube of a known length and cross-sectional area.

- **Mass Measurement without Field:** The Gouy tube containing the sample is suspended from a balance, and its mass is accurately measured in the absence of a magnetic field ( $m_a$ ).
- **Mass Measurement with Field:** A strong electromagnet is turned on, creating a uniform magnetic field across the bottom of the sample tube. The apparent mass of the sample is measured again ( $m_b$ ).
- **Calculation:** The change in mass ( $\Delta m = m_b - m_a$ ) is used to calculate the volume magnetic susceptibility ( $\kappa$ ) and subsequently the molar magnetic susceptibility ( $\chi_M$ ). Corrections for the diamagnetism of the sample holder and the ligands are applied to obtain the paramagnetic susceptibility of the Co(II) ion. The effective magnetic moment ( $\mu_{\text{eff}}$ ) is then calculated from the corrected molar susceptibility.

## Evans NMR Method

The Evans method is a solution-based technique that utilizes the change in the chemical shift of a reference compound in the presence of a paramagnetic species.<sup>[2][3][6]</sup>

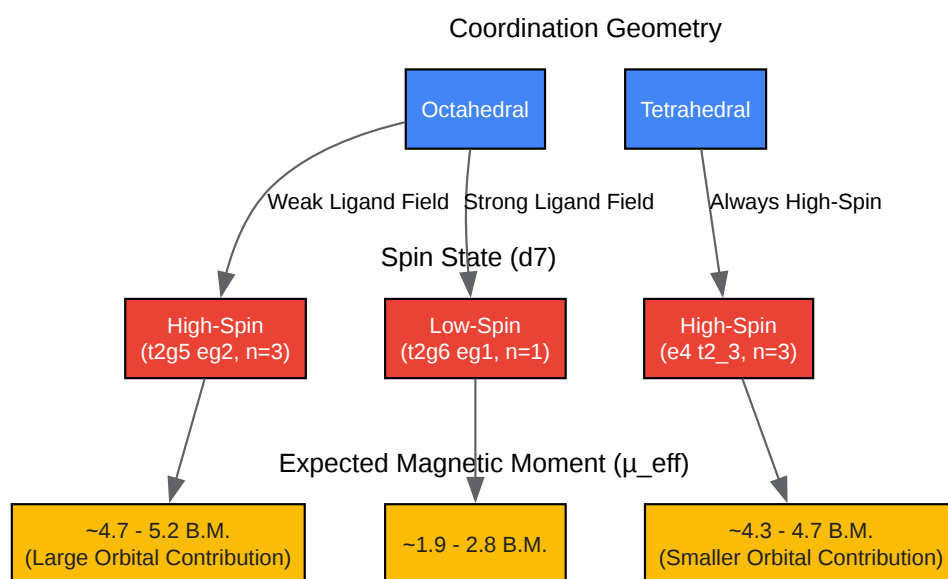
Methodology:

- **Sample Preparation:** Two NMR tubes are prepared. One contains a solution of the cobalt(II) chloride complex in a suitable deuterated solvent with a small amount of an inert reference compound (e.g., tetramethylsilane, TMS). The second tube (the reference) contains only the solvent and the reference compound.
- **NMR Measurement:** The  $^1\text{H}$  NMR spectra of both solutions are recorded on the same spectrometer under identical conditions.
- **Chemical Shift Difference:** The chemical shift of the reference compound in the presence of the paramagnetic complex will be shifted compared to its chemical shift in the reference solution. The difference in chemical shift ( $\Delta\delta$ ) is measured.
- **Calculation:** The molar magnetic susceptibility ( $\chi_M$ ) is calculated from  $\Delta\delta$ , the concentration of the paramagnetic sample, the temperature, and the spectrometer frequency. The effective magnetic moment ( $\mu_{\text{eff}}$ ) is then determined from  $\chi_M$ .

## Visualizations

# Logical Relationship between Geometry, Spin State, and Magnetic Moment

Relationship between Geometry, Spin State, and Magnetic Moment in Co(II) Complexes

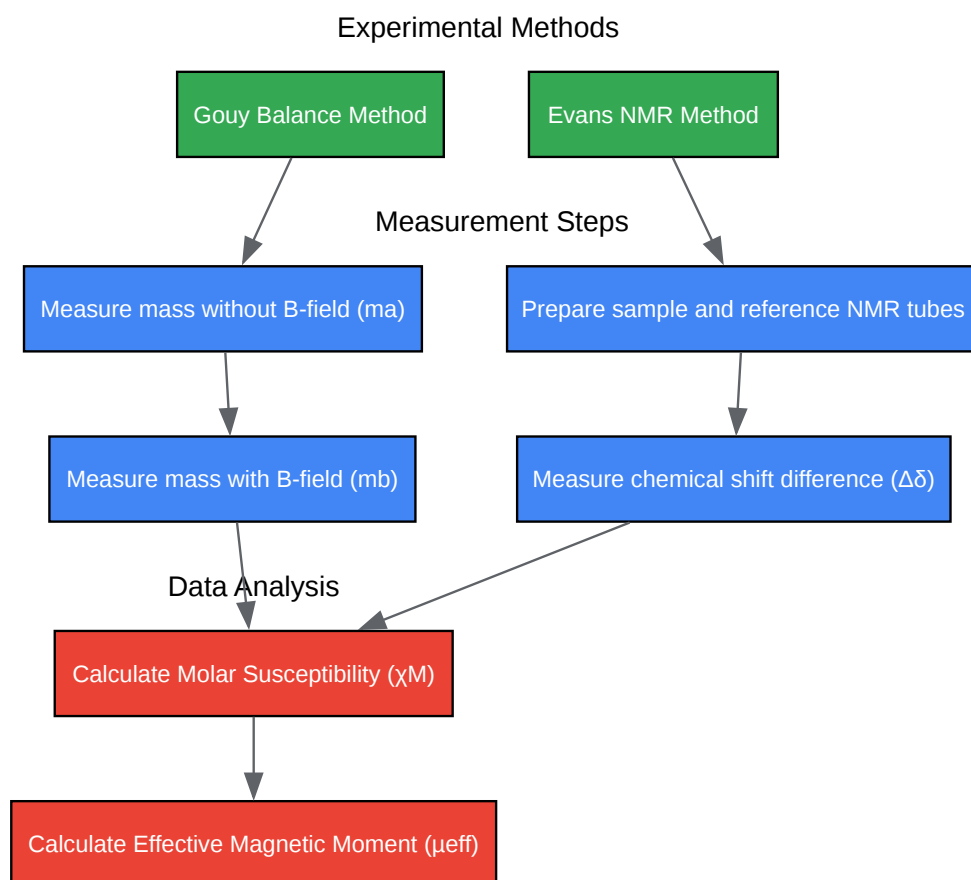


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Caption: Logical flow from coordination geometry to expected magnetic moment in Co(II) complexes.

## Experimental Workflow for Magnetic Susceptibility Measurement

## Experimental Workflow for Magnetic Susceptibility Measurement



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Caption: Workflow for determining magnetic susceptibility using Gouy and Evans methods.

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